

Head-to-head comparison of different menin-MLL inhibitors

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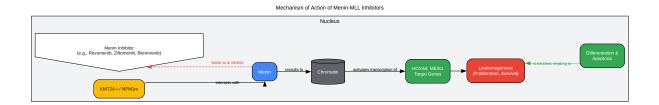
A Head-to-Head Comparison of Menin-MLL Inhibitors in Acute Leukemia

The therapeutic landscape for acute leukemias, particularly those harboring KMT2A (MLL1) rearrangements or NPM1 mutations, is rapidly evolving with the advent of a new class of targeted agents: menin-MLL inhibitors. These small molecules disrupt the critical protein-protein interaction between menin and the KMT2A/MLL1 complex, which is essential for the leukemogenic activity driven by these genetic alterations. This guide provides a detailed head-to-head comparison of the leading menin-MLL inhibitors in clinical development—revumenib, ziftomenib, and bleximenib—supported by experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Menin inhibitors function by competitively binding to a pocket on the menin protein that is normally occupied by the MLL1 protein (or its fusion product in KMT2A-rearranged leukemias). This disruption prevents the recruitment of the MLL1-menin complex to chromatin, thereby downregulating the expression of key target genes such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival. The inhibition of this pathway ultimately leads to differentiation and apoptosis of the leukemic cells.





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Caption: Mechanism of action of menin-MLL inhibitors.

Preclinical Activity

The preclinical efficacy of menin-MLL inhibitors is typically evaluated through in vitro assays to determine their potency and selectivity against leukemia cell lines with relevant genetic alterations. Key parameters include the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki).



Inhibitor	Target Cell Line	IC50 (nM)	Ki (nM)	Reference
Revumenib	MOLM-13 (MLL- AF9)	-	0.149	[1]
Ziftomenib	MV4-11 (MLL- AF4)	-	-	
Bleximenib	KMT2A-r & NPM1m cells	highly potent	-	[2]
MI-2	-	446	-	[3]
MI-2-2	-	46	-	[3]
MI-503	MLL-fusion lines	14.7	-	[4]
MI-3454	MLL-fusion lines	7-27	0.51	[4]

Clinical Efficacy and Safety

The clinical development of menin-MLL inhibitors has shown promising results in heavily pretreated patients with relapsed or refractory acute leukemia. The following tables summarize the key efficacy and safety data from clinical trials of revumenib, ziftomenib, and bleximenib.

Efficacy in Relapsed/Refractory Acute Leukemia



Inhibitor (Trial)	Patient Population	Overall Response Rate (ORR)	Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)	Reference
Revumenib (AUGMENT-101)	KMT2A-r	59%	33%	[5]
NPM1m	36%	-	[5]	
Ziftomenib (KOMET-001)	NPM1m	42%	33.3%	[6]
KMT2A-r	-	5.6%	[7]	
Bleximenib (NCT04811560)	KMT2A-r / NPM1m	63%	-	[2]

Common Treatment-Related Adverse Events (TRAEs)

Adverse Event	Revumenib (AUGMENT-101)	Ziftomenib (KOMET-001)	Bleximenib (NCT04811560)
Differentiation Syndrome	16%	57.5%	14%
QTc Prolongation	53% (13% Grade ≥3)	Not reported as a major AE	No QTc prolongation observed
Nausea	≥20%	-	38% (in combination therapy)
Diarrhea	≥20%	-	-
Febrile Neutropenia	≥20%	-	22% (in combination therapy)



Data for bleximenib TRAEs are from a combination therapy study and may not be fully representative of monotherapy.[7][8][9][10]

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is a general method for assessing the effect of menin-MLL inhibitors on the viability of leukemia cells in vitro.

Objective: To determine the IC50 value of a menin-MLL inhibitor.

Materials:

- Leukemia cell line (e.g., MOLM-13, MV-4-11)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Menin-MLL inhibitor stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Plate reader (570 nm absorbance)

Procedure:

- Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 μL of complete medium.
- Prepare serial dilutions of the menin-MLL inhibitor in complete medium.







- Add 100 μL of the diluted inhibitor to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.[11][12][13]



Workflow for Determining IC50 of a Menin-MLL Inhibitor Seed Leukemia Cells in 96-well plate Add Serial Dilutions of Menin Inhibitor Incubate for 72 hours Add MTT Reagent Incubate for 4 hours Add Solubilization Buffer & Incubate Overnight Measure Absorbance at 570 nm

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Calculate IC50

Caption: A typical workflow for an MTT-based cell viability assay.



In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of a menin-MLL inhibitor in a mouse xenograft model of leukemia.

Objective: To assess the anti-leukemic activity of a menin-MLL inhibitor in vivo.

Materials:

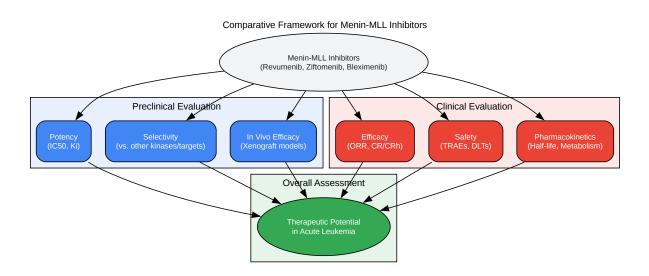
- Immunocompromised mice (e.g., NOD/SCID)
- Leukemia cell line (e.g., MV-4-11) engineered to express a reporter gene (e.g., luciferase)
- Menin-MLL inhibitor formulation for oral gavage
- Vehicle control
- Bioluminescence imaging system
- Calipers for tumor measurement (if applicable)

Procedure:

- Inject leukemia cells intravenously or subcutaneously into immunocompromised mice.
- Monitor for engraftment and tumor development using bioluminescence imaging or caliper measurements.
- Once the leukemia is established, randomize the mice into treatment and control groups.
- Administer the menin-MLL inhibitor or vehicle control orally once or twice daily for a specified duration.
- Monitor the tumor burden regularly using bioluminescence imaging or caliper measurements.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, flow cytometry).



• Analyze the data to determine the effect of the inhibitor on tumor growth and survival.



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Caption: Logical framework for comparing menin-MLL inhibitors.

Conclusion

Menin-MLL inhibitors represent a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements and NPM1 mutations. Revumenib, ziftomenib, and bleximenib have all demonstrated promising clinical activity. While direct cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations, the available data suggest potential differences in their efficacy and safety profiles. Revumenib has shown broader activity in KMT2A-rearranged leukemias, while ziftomenib has shown notable efficacy in NPM1-mutated AML. Bleximenib also shows a high overall response rate. The safety profiles also appear to differ, particularly with respect to the incidence of differentiation syndrome and QTc prolongation. Continued clinical investigation and head-to-



head trials will be crucial to fully elucidate the comparative efficacy and safety of these agents and to define their optimal use in the treatment of acute leukemia.

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